molecular formula C11H9N3O B12880706 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine

2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B12880706
M. Wt: 199.21 g/mol
InChI Key: ILODNRRMQAKBQX-UHFFFAOYSA-N
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Description

2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both furan and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of appropriate furan and benzimidazole precursors. One common method involves the reaction of 2-aminobenzimidazole with a furan derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Another heterocyclic compound with a furan ring fused to a benzene ring. It exhibits similar biological activities but differs in its structural properties.

    Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.

Uniqueness

2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine is unique due to its combination of furan and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(furan-3-yl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H9N3O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14)

InChI Key

ILODNRRMQAKBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3

Origin of Product

United States

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